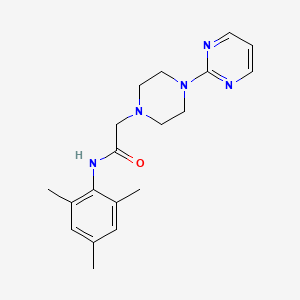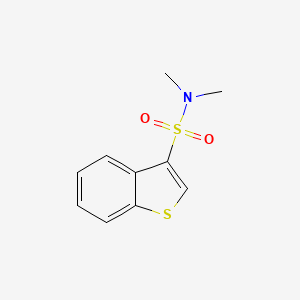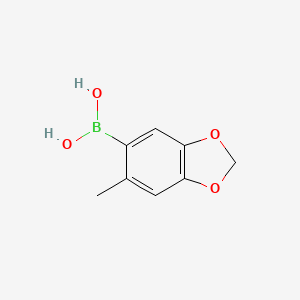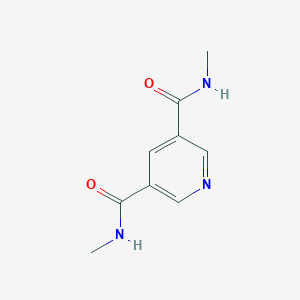
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a pyrimidinyl group and an acetamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: : The piperazine ring is first synthesized and then functionalized with a pyrimidinyl group.
Acetylation: : The piperazine derivative is then acetylated to introduce the acetamide group.
Substitution with Trimethylphenyl Group: : Finally, the trimethylphenyl group is introduced through a substitution reaction.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions are common, where different groups can replace existing ones on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to understand biological pathways and mechanisms.
Medicine
Medically, this compound has potential applications in drug development. It can be used to create new therapeutic agents targeting various diseases.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: : Used as an acetylcholinesterase inhibitor.
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide: : Known for its antihistaminic properties.
2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]isoindole-1,3-dione: : Used in various chemical syntheses.
Uniqueness
2-(4-Pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique combination of functional groups, which allows for diverse reactivity and applications. Its trimethylphenyl group provides additional steric hindrance and electronic effects, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-11-15(2)18(16(3)12-14)22-17(25)13-23-7-9-24(10-8-23)19-20-5-4-6-21-19/h4-6,11-12H,7-10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQJRUHFZFZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7638218.png)
![3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide](/img/structure/B7638231.png)
![ethyl 6-[[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7638237.png)
![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)
![3-phenyl-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7638248.png)
![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B7638256.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)




